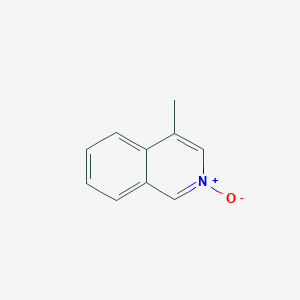

4-Methylisoquinoline 2-oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methylisoquinoline 2-oxide is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Palladium-Catalyzed Oxidative Carbamoylation

This reaction enables direct C–H bond functionalization at the C-1 position of the isoquinoline ring. The N-oxide group acts as a directing group, facilitating regioselective coupling with formylamides.

Reaction Conditions:

-

Catalyst : Pd(MeCN)₂Cl₂ (10 mol%)

-

Base : Yb₂O₃ (2 equiv)

-

Phase-transfer catalyst : n-Bu₄NOAc (2 equiv)

-

Solvent : Toluene

-

Temperature : 120°C under air

Example Reaction:

4-Methylisoquinoline 2-oxide reacts with N,N-dimethylformamide (DMF) to yield N,N-dimethyl-4-methylisoquinoline-1-carboxamide in 66% yield .

Substrate Scope:

| Formylamide Reagent | Product Structure | Yield (%) |

|---|---|---|

| N,N-Dimethylformamide | C-1 Carboxamide | 66 |

| N,N-Diethylformamide | C-1 Carboxamide | 51–64 |

| Piperidine-1-carbaldehyde | C-1 Piperidinamide | 61 |

Key Observations :

-

Substituents (e.g., Cl, F, MeO) at the 6-position are tolerated .

-

Electron-deficient substrates show reduced yields (e.g., 50% for 6-MeO-substituted derivatives) .

Regioselectivity in C–H Activation

The N-oxide group directs palladium insertion into the ortho C–H bond (C-1 position), bypassing steric effects from the 4-methyl group.

Mechanistic Pathway :

-

Coordination : Pd(II) binds to the N-oxide group.

-

C–H Activation : Pd inserts into the C-1 position.

-

Coupling : Reaction with formylamide forms a carboxamide intermediate.

-

Reductive Elimination : Releases Pd(0), regenerated by air oxidation.

textIntermediate D → Pd(0) + N-O Reduction → Final Product

Critical Factor : The N-O bond is essential; pyridine 1-oxide and isoquinoline (lacking N-oxide) fail to react under identical conditions .

Oxidation and Stability

This compound is synthesized via oxidation of 4-methylisoquinoline using H₂O₂/glacial acetic acid (>98% yield) .

Stability Notes:

-

The N-oxide group enhances thermal stability compared to the parent compound.

-

Prolonged heating (>90°C) may lead to decomposition, particularly in acidic media .

Reactivity with Electrophiles

The electron-deficient C-1 position undergoes nucleophilic substitution or addition reactions.

Example:

Reaction with methyl iodide (CH₃I) in the presence of NaH yields 1-methyl-4-methylisoquinoline-2-oxide , though O-methylation competes due to steric shielding of the nitrogen atom .

Selectivity Data:

| Base | O-Methylation (%) | N-Methylation (%) |

|---|---|---|

| NaH | 85 | 15 |

| Triethylamine | No reaction | No reaction |

Comparative Reactivity

The 4-methyl substituent minimally impacts regioselectivity but influences steric interactions in bulkier reactions.

| Substrate | Reaction Site | Yield (%) |

|---|---|---|

| 3-Phenylisoquinoline 2-oxide | C-1 | 72 |

| This compound | C-1 | 66 |

| 6-Fluoroquinoline 2-oxide | C-2 | 58 |

Note : Quinoline N-oxides exhibit lower reactivity due to reduced electron density at the C-2 position .

常见问题

Basic Research Questions

Q. What are common synthetic methodologies for preparing 4-Methylisoquinoline 2-oxide derivatives?

- Methodological Answer : Bromination of aromatic N-oxides can be achieved using reagents like Br₂ with bases (e.g., Et₃N or K₂CO₃) or N-bromosuccinimide (NBS). For example, bromination of triazine N-oxides in chloroform with Br₂ and Et₃N yielded 65–75% brominated products, while K₂CO₃ improved yields to 70–80% due to enhanced reactivity . Key steps include:

- Monitoring reaction progress via TLC.

- Purification via column chromatography (silica/alumina) with optimized eluent ratios.

- Validation using melting point analysis and comparison to authentic samples.

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Steps include:

- Geometry optimization using gradient-corrected exchange-correlation functionals.

- Calculation of ionization potentials and electron affinities via Koopmans’ theorem.

- Validation against experimental UV-Vis spectra or cyclic voltammetry data.

Q. What experimental techniques are critical for characterizing this compound stability?

- Methodological Answer : Stability under acidic or oxidative conditions can be assessed via:

- TLC/HPLC : Monitor degradation products over time.

- NMR spectroscopy : Track structural changes (e.g., deoxygenation) using ¹H/¹³C NMR .

- Accelerated aging studies : Expose the compound to elevated temperatures or UV light and quantify decomposition rates.

Q. How should researchers evaluate the mutagenic potential of this compound?

- Methodological Answer : Follow regulatory guidelines for structural alerts. Aromatic N-oxides like this compound are not inherently mutagenic unless paired with other alerts (e.g., nitro groups) . Key steps:

- Conduct Ames tests using Salmonella typhimurium strains TA98/TA100.

- Perform in silico screening using tools like DEREK or Leadscope to identify latent alerts.

Advanced Research Questions

Q. How can reaction conditions be optimized for brominating this compound derivatives?

- Methodological Answer : Compare bases and brominating agents systematically. For example:

| Brominating Agent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ | Et₃N | RT | 65–75 | |

| Br₂ | K₂CO₃ | RT | 70–80 | |

| NBS | None | RT | 67–70 |

- Key variables : Solvent polarity (CHCl₃ vs. CH₂Cl₂), stoichiometry, and reaction time. Use Design of Experiments (DoE) to identify optimal parameters.

Q. How to resolve discrepancies between computational predictions and experimental reactivity data for N-oxides?

- Methodological Answer :

- Hybrid DFT : Combine exact exchange (e.g., Becke’s 1993 functional) with gradient corrections to improve accuracy for transition states .

- Kinetic studies : Measure rate constants for reactions (e.g., bromination) and compare to DFT-calculated activation energies.

- Solvent effects : Include polarizable continuum models (PCM) in simulations to account for solvation .

Q. What strategies confirm the absence of DNA-reactive mutagenicity in this compound?

- Methodological Answer :

- Combinatorial testing : Pair Ames tests with micronucleus assays to rule out chromosomal damage.

- Metabolic activation : Include S9 liver homogenate to assess pro-mutagenic potential.

- Structural analogs : Compare to non-mutagenic N-oxides (e.g., 2,7-naphthyridine 2-oxide) lacking secondary alerts .

Q. How to design isotopic labeling experiments to study deoxygenation mechanisms?

- Methodological Answer :

- ¹⁸O labeling : Synthesize this compound with ¹⁸O at the N-oxide position.

- Mechanistic tracking : Use mass spectrometry or ¹⁷O NMR to trace oxygen fate during reductive or acidic deoxygenation .

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to infer mechanistic pathways.

Q. Notes for Reproducibility

- Experimental documentation : Follow Beilstein Journal guidelines for detailing synthetic procedures, including solvent volumes, purification methods, and characterization data .

- Data sharing : Provide raw computational input/output files and spectral data as supplementary information to enable validation .

属性

分子式 |

C10H9NO |

|---|---|

分子量 |

159.18 g/mol |

IUPAC 名称 |

4-methyl-2-oxidoisoquinolin-2-ium |

InChI |

InChI=1S/C10H9NO/c1-8-6-11(12)7-9-4-2-3-5-10(8)9/h2-7H,1H3 |

InChI 键 |

NBFTXSCXAKZFKA-UHFFFAOYSA-N |

规范 SMILES |

CC1=C[N+](=CC2=CC=CC=C12)[O-] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。